molecular formula C29H27N3O3S B2461231 2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 872208-88-3

2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2461231
CAS No.: 872208-88-3
M. Wt: 497.61
InChI Key: OWFGPMPJVAMJEV-UHFFFAOYSA-N
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Description

This compound is a derivative of chromeno[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Design and Synthesis for Biological Activities : A study described the design and synthesis of novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, focusing on their antimicrobial, anti-inflammatory, and analgesic activities. These compounds exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).

  • Catalyst-Free Synthesis : Another research highlighted a catalyst-free, environmentally friendly synthesis of diverse chromeno[2,3-d]pyrimidin-4,6,11(5H)-triones, showcasing the method's simplicity, high yields, and eco-friendliness (Brahmachari & Nayek, 2017).

  • Anti-inflammatory and Ulcerogenic Activities : The synthesis of 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety and their in-vitro and in-vivo examination for anti-inflammatory, ulcerogenic, and antipyretic characters were studied, displaying promising results (Fayed et al., 2021).

Antitubercular and Antimicrobial Activities

  • Antitubercular and Antimicrobial Evaluation : Novel 4H-chromeno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antitubercular and antimicrobial activities, with some derivatives showing pronounced effects (Kamdar et al., 2011).

Antimicrobial Analysis and Enzyme Assay

  • Ionic Liquid-Promoted Synthesis : The synthesis of novel chromone-pyrimidine coupled derivatives was facilitated using an ionic liquid, leading to derivatives that were evaluated for their in vitro antifungal and antibacterial activity. Some compounds showed potent antibacterial and antifungal activities, comparable to standard drugs (Tiwari et al., 2018).

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-23-13-11-20(12-14-23)27-30-28-24(17-21-16-19(2)10-15-25(21)35-28)29(31-27)36-18-26(33)32(3)22-8-6-5-7-9-22/h5-16H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGPMPJVAMJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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